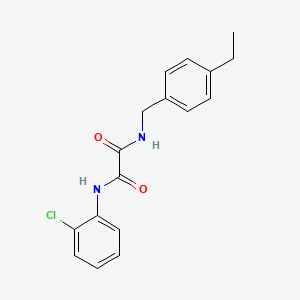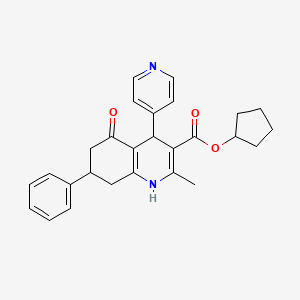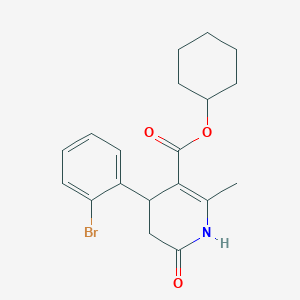![molecular formula C17H18Cl2FN3O2 B4916047 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride](/img/structure/B4916047.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chloronitrophenyl and fluorophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, potassium carbonate, DMF.
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 1-[(2-Amino-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of smaller fragments and breakdown products.
Applications De Recherche Scientifique
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-chlorophenyl)piperazine
- **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-methylphenyl)piperazine
- **1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-phenyl)piperazine
Uniqueness
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2.ClH/c18-17-6-5-16(22(23)24)11-13(17)12-20-7-9-21(10-8-20)15-3-1-14(19)2-4-15;/h1-6,11H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHCKKJDZGITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4915978.png)


![2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B4915986.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide](/img/structure/B4916006.png)
![(1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4916012.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4916014.png)
![N-(4-chlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4916015.png)
![1-(4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4916018.png)


![N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4916039.png)
